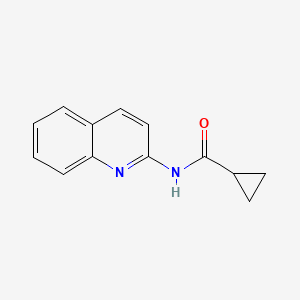
N-quinolin-2-ylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-quinolin-2-ylcyclopropanecarboxamide, also known as QCCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QCCA belongs to the class of quinoline-based compounds, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
N-quinolin-2-ylcyclopropanecarboxamide has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-quinolin-2-ylcyclopropanecarboxamide has been studied for its anticancer, antiviral, and antibacterial activities. Several studies have reported that N-quinolin-2-ylcyclopropanecarboxamide exhibits potent cytotoxicity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-quinolin-2-ylcyclopropanecarboxamide has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In material science, N-quinolin-2-ylcyclopropanecarboxamide has been investigated for its potential applications as a fluorescent probe for the detection of metal ions. In analytical chemistry, N-quinolin-2-ylcyclopropanecarboxamide has been used as a reagent for the determination of several analytes, including amino acids and peptides.
Mécanisme D'action
The mechanism of action of N-quinolin-2-ylcyclopropanecarboxamide is not fully understood, but several studies have suggested that the compound exerts its biological activities by interacting with specific targets in cells. For example, N-quinolin-2-ylcyclopropanecarboxamide has been shown to bind to DNA and inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. N-quinolin-2-ylcyclopropanecarboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
N-quinolin-2-ylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects in cells. In cancer cells, N-quinolin-2-ylcyclopropanecarboxamide has been reported to induce cell cycle arrest and apoptosis by activating the p53 pathway. N-quinolin-2-ylcyclopropanecarboxamide has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including phosphatidylinositol 3-kinase (PI3K) and Akt. In addition, N-quinolin-2-ylcyclopropanecarboxamide has been reported to modulate the expression of several genes involved in cancer cell growth and survival, including Bcl-2 and cyclin D1.
Avantages Et Limitations Des Expériences En Laboratoire
N-quinolin-2-ylcyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity towards specific targets. N-quinolin-2-ylcyclopropanecarboxamide has also been reported to have good solubility in aqueous and organic solvents, which makes it suitable for various experimental conditions. However, N-quinolin-2-ylcyclopropanecarboxamide has some limitations for lab experiments, including its potential toxicity and instability in certain conditions. Therefore, proper safety measures should be taken when handling N-quinolin-2-ylcyclopropanecarboxamide in lab experiments.
Orientations Futures
Several future directions can be explored in the research of N-quinolin-2-ylcyclopropanecarboxamide. One potential direction is to investigate the potential applications of N-quinolin-2-ylcyclopropanecarboxamide in the field of nanotechnology. N-quinolin-2-ylcyclopropanecarboxamide has been shown to have good fluorescent properties, which makes it suitable for the development of fluorescent probes for imaging and sensing applications. Another potential direction is to investigate the potential applications of N-quinolin-2-ylcyclopropanecarboxamide in the field of drug delivery. N-quinolin-2-ylcyclopropanecarboxamide can be used as a scaffold for the development of novel drug delivery systems that can target specific cells and tissues. Moreover, further studies are needed to understand the mechanism of action of N-quinolin-2-ylcyclopropanecarboxamide and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of N-quinolin-2-ylcyclopropanecarboxamide involves the reaction of 2-aminobenzonitrile with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting compound is then subjected to cyclization using a suitable reagent to obtain N-quinolin-2-ylcyclopropanecarboxamide. The synthesis of N-quinolin-2-ylcyclopropanecarboxamide has been reported in several studies, and different methods have been used to optimize the yield and purity of the compound.
Propriétés
IUPAC Name |
N-quinolin-2-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(10-5-6-10)15-12-8-7-9-3-1-2-4-11(9)14-12/h1-4,7-8,10H,5-6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMUXXWZWDQKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-2-ylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
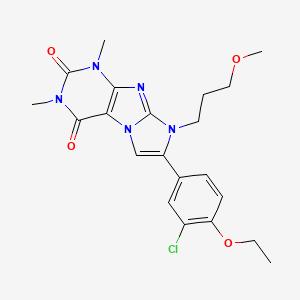
![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
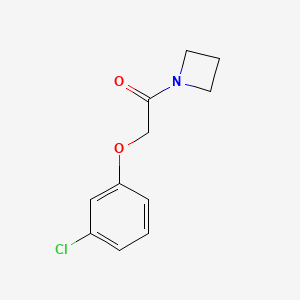
![4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B7501230.png)
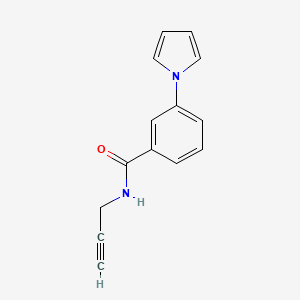

![ethyl (E)-2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7501250.png)
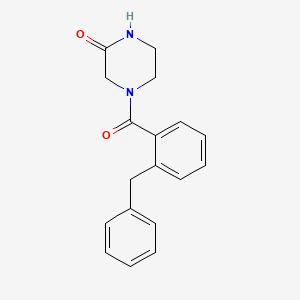
![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)